A dopamine D2 antagonist that is used as an antiemetic.
Metoclopramide hydrochloride
CAS No.: 7232-21-5
Cat. No.: VC20742635
Molecular Formula: C14H23Cl2N3O2
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7232-21-5 |
---|---|
Molecular Formula | C14H23Cl2N3O2 |
Molecular Weight | 336.3 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H |
Standard InChI Key | RVFUNJWWXKCWNS-UHFFFAOYSA-N |
SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
Chemical Properties
Chemical Structure and Formula
Metoclopramide hydrochloride is chemically identified as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy benzamide monohydrochloride monohydrate . The compound exists in several forms, with the monohydrochloride monohydrate having a molecular formula of C14H22ClN3O2- HCl- H2O and a molecular weight of 354.3 . The anhydrous form has a molecular formula of C14H23Cl2N3O2 with a molecular weight of 336.26 .
The chemical structure of metoclopramide hydrochloride features a benzamide core with characteristic substituents that are responsible for its pharmacological activity:
-
A chlorine atom at the 5-position
-
An amino group at the 4-position
-
A methoxy group at the 2-position
-
A diethylaminoethyl side chain attached to the amide nitrogen
Physical Properties
Metoclopramide hydrochloride presents as a white crystalline solid with distinct physical characteristics as summarized in the following table:
Property | Value |
---|---|
Physical appearance | White crystalline solid |
Odor | Odorless |
Melting point | 171-173°C |
Solubility | Freely soluble in water |
Storage temperature | 2-8°C (recommended) |
The compound's high water solubility contributes to its pharmaceutical versatility, allowing for various formulation approaches including oral tablets, orally disintegrating tablets, injectable solutions, and nasal sprays .
Pharmacological Properties
Mechanism of Action
Metoclopramide hydrochloride exhibits multiple pharmacological actions that contribute to its therapeutic effects:
The compound primarily acts as a potent dopamine D2 receptor antagonist with an IC50 value of 483 nM in rat brain synaptic membranes . This antagonism is responsible for both its therapeutic effects and certain adverse reactions. Additionally, it functions as a serotonin (5-HT) receptor antagonist, particularly at the 5-HT3 receptor subtype, with Ki and IC50 values of 995 and 308 nM, respectively, in rat cortical membranes .
Metoclopramide also demonstrates anticholinesterase activity, reversibly inhibiting human acetylcholinesterase (AChE) isolated from the caudate nucleus with Ki values of 9.3 and 82 μM for competitive and non-competitive inhibition, respectively .
The compound's actions on gastrointestinal motility include:
-
Increasing lower esophageal sphincter tone
-
Accelerating gastric emptying
-
Enhancing small bowel transit
-
Abolishing the slowing of gastric emptying caused by apomorphine and other dopaminergic agents
Like other dopamine antagonists, metoclopramide induces prolactin release and causes transient increases in circulating aldosterone levels, which may be associated with fluid retention, particularly in patients with hepatic impairment .
Pharmacokinetics
The pharmacokinetic profile of metoclopramide hydrochloride is characterized by rapid absorption and good bioavailability:
-
Onset of action: 1-3 minutes following intravenous administration, 10-15 minutes after intramuscular injection, and 30-60 minutes following oral dosing
-
Bioavailability: Oral bioavailability is approximately 80% ± 15.5% relative to intravenous administration, as demonstrated in a crossover study of 18 subjects
Metabolism and elimination of metoclopramide are affected by renal and hepatic function:
-
In patients with moderate or severe renal impairment (creatinine clearance <60 mL/minute), systemic exposure following oral administration is approximately 2-fold higher than in individuals with normal renal function
-
In patients with end-stage renal disease requiring dialysis, systemic exposure increases to approximately 3.5-fold that of individuals with normal renal function
-
In severe hepatic impairment (Child-Pugh class C), clearance of the drug is decreased by approximately 50%, resulting in increased systemic exposure
Clinical Uses
Diabetic Gastroparesis
Metoclopramide hydrochloride is indicated for the symptomatic treatment of acute and recurrent diabetic gastroparesis in adults . Clinical evidence supports its efficacy in reducing symptoms such as nausea, vomiting, heartburn, anorexia, persistent postprandial fullness, and early satiety in patients with this condition .
-
Some patients experience complete symptom relief despite minimal increases in gastric emptying
-
Others have persistent symptoms despite normalization of gastric emptying
Various formulations have been studied for diabetic gastroparesis:
Chemotherapy-induced Nausea and Vomiting
Parenteral metoclopramide has demonstrated effectiveness in preventing chemotherapy-induced emesis, particularly in patients receiving cisplatin alone or in combination with other antineoplastic agents . High-dose metoclopramide (2 mg/kg) reduces the number and duration of vomiting episodes and the volume of emesis in patients receiving cisplatin, with some patients experiencing complete prevention of nausea and vomiting .
Comparative studies have shown that:
-
Metoclopramide's antiemetic effect is superior to that of placebo, prochlorperazine, or tetrahydrocannabinol (THC)
-
Type 3 serotonergic (5-HT3) receptor antagonists (e.g., granisetron, ondansetron) are generally more effective and better tolerated than metoclopramide
-
Oral metoclopramide, when combined with dexamethasone, is effective for preventing delayed emesis in patients receiving chemotherapy
Pediatric Patients
The safety of metoclopramide in pediatric populations has been evaluated in multiple studies. In a systematic review of 108 studies (57 prospective) involving 2,699 pediatric patients:
-
The most common adverse effects were extrapyramidal symptoms (9%, 95% CI 5-17%), diarrhea (6%, 95% CI 4-9%), and sedation (6%, 95% CI 3-12% in multiple-dose studies)
-
Most reported adverse effects were reversible and had no long-term significance
-
Life-threatening adverse effects or those slow to resolve were rarely associated with metoclopramide use in children
Regulatory agencies in Canada and the EU have revised the labeling of metoclopramide to:
-
Contraindicate its use in children aged <1 year
-
Caution against its use in children aged <5 years
In the United States, oral formulations are recommended for use only in adults due to the risk of developing tardive dyskinesia and other extrapyramidal symptoms, as well as the risk of methemoglobinemia in neonates .
Patients with Hepatic Impairment
Patients with hepatic impairment require special consideration when receiving metoclopramide:
-
In severe hepatic impairment (Child-Pugh class C), clearance is decreased by approximately 50%
-
Due to metoclopramide's effect on aldosterone levels, patients with hepatic impairment have an increased risk of fluid retention
-
Monitoring for fluid retention and volume overload is recommended for these patients
-
Reduced dosages are recommended for patients with moderate to severe hepatic impairment
Patients with Renal Impairment
For patients with renal impairment:
-
Moderate or severe renal impairment (creatinine clearance <60 mL/minute) results in approximately 2-fold higher systemic exposure to metoclopramide following oral administration
-
End-stage renal disease requiring dialysis results in approximately 3.5-fold higher systemic exposure
-
Reduced dosages are recommended for patients with moderate to severe renal impairment and those undergoing hemodialysis or continuous ambulatory peritoneal dialysis
Clinical Research Findings
Recent clinical research has provided important insights into the efficacy and safety of metoclopramide hydrochloride across various formulations and indications:
In diabetic gastroparesis:
In chemotherapy-induced nausea and vomiting:
-
Multiple clinical trials have established the efficacy of high-dose metoclopramide (2 mg/kg) in reducing emesis in patients receiving cisplatin-based chemotherapy regimens
-
Combination therapy with dexamethasone has shown effectiveness for preventing delayed emesis in patients receiving chemotherapy
In pediatric patients:
-
A systematic review and meta-analysis of 108 studies (57 prospective) involving 2,699 pediatric patients has provided comprehensive data on the safety profile of metoclopramide in children
-
The review found that while adverse effects such as extrapyramidal symptoms, diarrhea, and sedation were relatively common, they were generally reversible and had no long-term significance
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume